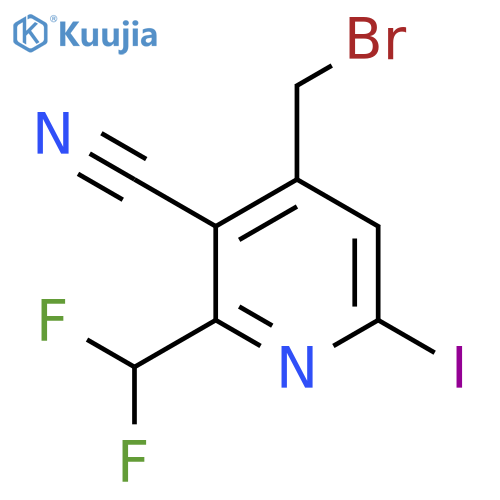

Cas no 1805182-55-1 (4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine)

1805182-55-1 structure

商品名:4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine

CAS番号:1805182-55-1

MF:C8H4BrF2IN2

メガワット:372.936039924622

CID:4875914

4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine

-

- インチ: 1S/C8H4BrF2IN2/c9-2-4-1-6(12)14-7(8(10)11)5(4)3-13/h1,8H,2H2

- InChIKey: UXSKAJBTBYJZOC-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CBr)=C(C#N)C(C(F)F)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 243

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 36.7

4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042480-1g |

4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine |

1805182-55-1 | 97% | 1g |

$1,534.70 | 2022-04-01 |

4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

1805182-55-1 (4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-iodopyridine) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 61389-26-2(Lignoceric Acid-d4)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 42464-96-0(NNMTi)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量